2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-(1,3-Dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(2-methoxyphenyl)acetamide is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrimidopyrimidine core. One common approach is to start with thiophene derivatives, which undergo a series of reactions including cyclization, oxidation, and methylation to build the pyrimidopyrimidine structure
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to maximize yield and minimize by-products. Continuous flow chemistry might be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: : The compound can be reduced at different sites, potentially altering its biological activity.
Substitution: : The methoxyphenyl group can be substituted with other functional groups to modify the compound's properties.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: : Nucleophiles such as amines or alcohols can be used to substitute the methoxyphenyl group.
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Reduced forms of the compound with altered biological activity.
Substitution: : Derivatives with different functional groups attached to the methoxyphenyl moiety.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity can be explored for potential therapeutic uses.
Medicine: : It may have applications in drug development, particularly in targeting specific diseases.
Industry: : It can be used in the development of new materials or chemical processes.
Mechanism of Action
The exact mechanism of action of this compound is not well-documented, but it likely involves interactions with specific molecular targets. The pyrimidopyrimidine core may bind to enzymes or receptors, leading to biological effects. Further research is needed to elucidate the precise pathways involved.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of the thiophene ring and the sulfanyl-N-(2-methoxyphenyl)acetamide group. Similar compounds include other pyrimidopyrimidines and thiophene derivatives, but the exact combination of functional groups in this compound sets it apart.
List of Similar Compounds
Pyrimidopyrimidines
Thiophene derivatives
Sulfanylacetamide derivatives
Properties
IUPAC Name |
2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O4S2/c1-25-18-16(20(28)26(2)21(25)29)19(24-17(23-18)14-9-6-10-31-14)32-11-15(27)22-12-7-4-5-8-13(12)30-3/h4-10H,11H2,1-3H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLHNVJBFIDLSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=CS3)SCC(=O)NC4=CC=CC=C4OC)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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